Scientific Field: Organic Chemistry
Summary of the Application: Isocyanobenzene, specifically 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, has been used in the synthesis of pyroglutamic acid analogues . These analogues have potential biological activity .
Methods of Application: The methodologies involve the Ugi (4C3C) reaction followed by a post-transformation reaction, and the Michael addition reaction . The framework of pyroglutamic acid analogues is constructed by the selective cleavage of the C-terminal amide bond and nucleophilic addition to the activated α,β-unsaturated carbonyl group .
Results or Outcomes: The methodologies demonstrate the applicability of 1-(2,2-dimethoxyethyl)-2-isocyanobenzene as a cleavable isocyanide in the Ugi/post-transformation reaction and a strong nucleophile in the Michael addition reaction .
Scientific Field: Nanotechnology
Summary of the Application: Isocyanobenzene, specifically 1-hexyl-4-isocyanobenzene, has been used to stabilize ruthenium nanoparticles . These nanoparticles have unique optical and electronic properties .
Methods of Application: The nanoparticles are prepared by the self-assembly of isonitrile molecules onto the surface of “bare” Ru colloids by virtue of the formation of Ru=C=N− interfacial bonds .
Results or Outcomes: The formation of Ru=C=N− interfacial bonds leads to intraparticle charge delocalization, which arises from the conjugated Ru=C=N− interfacial bonds . This affects the optical and electronic properties of the nanoparticles .
Scientific Field: Green Chemistry
Summary of the Application: Isocyanobenzene is used in a green and efficient protocol for the synthesis of isocyanides .
Methods of Application: The reaction involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C .
Results or Outcomes: The product isocyanides are obtained in high to excellent yields in less than 5 minutes . This method offers several advantages including increased synthesis speed .
Scientific Field: Inorganic Chemistry
Methods of Application: The gold (I) compound [AuCl (CNC 6 H 3 -4-Cl-2-I)] is formed by the treatment of the [AuCl (tetrahydrothiophene)] complex with 4-chloro-2-iodo-1-isocyanobenzene . In the crystal structure of this compound, the linear C–Au–Cl group is subject to the solid-state head-to-tail pairing, which is determined by the aurophilic Au⋯Au and the rare π-hole CN ⋯Cl interactions .
Results or Outcomes: The system of Au⋯Au and C CN ⋯Cl contacts accomplishes a 2D extended ladder-type architecture . In addition, the terminal I-atoms are involved in the three-center halogen bonding .
Summary of the Application: Isocyanobenzene has been used in the synthesis of cyanobenzene-ethylenedithio-tetrathiafulvalene (CNB-EDT-TTF), a dissymmetric TTF-type electron donor .
Methods of Application: The synthesis involves a cross-coupling reaction with triethyl phosphite between 2-thioxobenzo [d] [1,3]dithiole-5-carbonitrile and 5,6-dihydro- [1,3]dithiolo [4,5-b] [1,4]dithiin-2-one .
Results or Outcomes: The product, CNB-EDT-TTF, was obtained in high yield .
Summary of the Application: Isocyanobenzene, specifically 1-hexyl-4-isocyanobenzene (CNBH), has been used to stabilize ruthenium nanoparticles . These nanoparticles have unique optical and electronic properties .
Results or Outcomes: These two types of structure-determining interactions are complementary to each other, and the system of Au⋯Au and C CN ⋯Cl contacts accomplishes a 2D extended ladder-type architecture . In addition, the terminal I-atoms are involved in the three-center halogen bonding .
Methods of Application: The synthesis involves a cross-coupling reaction with triethyl phosphite between 2-thioxobenzo [d] [1,3]dithiole-5-carbonitrile and 5,6-dihydro- [1,3]dithiolo [4,5- b ] [1,4]dithiin-2-one .
Isocyanobenzene, also known as phenyl isocyanide or benzoisonitrile, is an organic compound with the molecular formula and a molecular weight of 103.12 g/mol. It is characterized by a pungent odor and is a colorless liquid at room temperature, boiling at approximately 61-62 °C under reduced pressure (21 mmHg) . Isocyanobenzene is classified as an isocyanide, which are compounds containing the functional group -N≡C, where nitrogen is triple-bonded to carbon.
Isocyanobenzene exhibits diverse reactivity patterns, making it significant in organic synthesis. Key reactions include:
Isocyanobenzene and its derivatives have shown significant biological activity. Research indicates that they possess antibacterial, antifungal, antimalarial, and anticancer properties. For instance:
Isocyanobenzene can be synthesized through several methods:
Isocyanobenzene finds applications in various fields:
Studies on the interaction of isocyanobenzene with metalloproteins reveal its potential as a ligand. For example, it has shown specific binding affinities for cytochrome P450 enzymes, indicating its relevance in drug metabolism and toxicity studies . The binding constants (Kd values) suggest varying affinities depending on the substituents on the isocyanide group.
Isocyanobenzene shares structural similarities with other isocyanides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl Isocyanide | C8H9N | More sterically hindered than isocyanobenzene |
4-Chlorophenyl Isocyanide | C7H6ClN | Chlorine substitution affects reactivity |
Cyclohexyl Isocyanide | C7H13N | Cyclic structure alters physical properties |
tert-Butyl Isocyanide | C5H11N | Bulkier structure influences stability |
Isocyanobenzene’s unique reactivity profile and biological activity make it a valuable compound in both synthetic and medicinal chemistry contexts. Its ability to participate in diverse
Acute Toxic